2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of chlorine atoms attached to the biphenyl structure. PCBs have been widely studied due to their environmental persistence and potential health effects.
Scientific Research Applications
2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Mechanism of Action
Target of Action
It’s worth noting that this compound belongs to the class of organic compounds known as polychlorinated biphenyls . These compounds are known to interact with various proteins and receptors in the body, potentially influencing a range of biological processes.
Mode of Action
It’s known that polychlorinated biphenyls can interact with cellular targets, potentially leading to changes in cellular function . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
Polychlorinated biphenyls, in general, have been found to interfere with various biochemical pathways, including those involved in hormone regulation and immune response .
Result of Action
Polychlorinated biphenyls are known to cause a variety of health effects, including neurotoxicity, immunotoxicity, and potential carcinogenicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
It’s important to note that due to the potential health effects and persistence in the environment, the use of polychlorinated biphenyls has been restricted in many countries .
Biochemical Analysis
Cellular Effects
Pcbs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid typically involves the chlorination of biphenyl derivatives. One common method is the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide, followed by Suzuki coupling with chlorinated phenylboronic acids . This method provides good to excellent yields of the desired product.
Industrial Production Methods
Industrial production of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid often involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the chlorination and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like zinc in the presence of a base.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with strong nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ is a commonly used oxidizing agent for this compound.
Reduction: Zinc and a base are typically used for reduction reactions.
Substitution: Sodium methoxide is often used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Comparison with Similar Compounds
2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid can be compared with other polychlorinated biphenyls, such as:
3,3’-Dichlorobenzidine: This compound is used in the production of diarylide yellow pigments and has similar chlorination patterns.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a widely used oxidizing agent with a high reduction potential.
The uniqueness of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid lies in its specific substitution pattern and its applications in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-4-(2-chlorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNRGBBYQPUKMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689538 |
Source
|
Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237117-14-4 |
Source
|
Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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